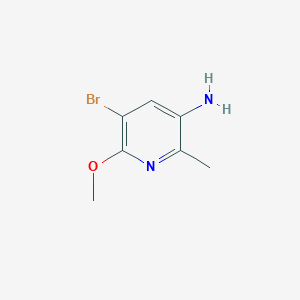

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

5-bromo-6-methoxy-2-methylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2O/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,9H2,1-2H3 |

InChI Key |

UDOGTZVFZLSPBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1N)Br)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 5 Bromo 6 Methoxy 2 Methyl Pyridin 3 Amine

Strategic Design of Synthetic Pathways for 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine

The construction of a molecule with multiple substituents like this compound necessitates a robust synthetic strategy. rsc.orgresearchgate.net The placement of bromo, methoxy (B1213986), methyl, and amine groups at specific positions on the pyridine (B92270) ring is governed by the directing effects of the substituents and the choice of reagents and reaction conditions. Modern synthetic approaches often involve a series of functional group interconversions on a pre-existing pyridine ring, which is typically derived from commercially available starting materials. organic-chemistry.org

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available precursors. For this compound, the primary disconnections involve the functional groups attached to the pyridine core.

A logical retrosynthetic strategy would proceed as follows:

C-N Bond Disconnection: The 3-amino group is a key functional handle. It can be retrosynthetically disconnected to a 3-nitro group. The reduction of a nitro group to an amine is a reliable and high-yielding transformation in aromatic chemistry. This disconnection leads to the precursor 5-Bromo-6-methoxy-2-methyl-3-nitropyridine .

C-Br Bond Disconnection: The bromo substituent at the 5-position can be introduced via electrophilic bromination. Disconnecting this bond points to 6-methoxy-2-methyl-3-nitropyridine as the next key intermediate. The existing methoxy and methyl groups would need to direct the bromination to the C-5 position.

C-O Bond Disconnection: The 6-methoxy group can be formed through a nucleophilic aromatic substitution reaction. This involves disconnecting the C-O bond, suggesting an intermediate like 6-chloro-2-methyl-3-nitropyridine , where a halogen atom serves as a leaving group for the introduction of the methoxy group via reaction with a methoxide (B1231860) source.

This analysis ultimately leads back to a simple, commercially available starting material such as 2-chloro-6-methylpyridine (B94459) . This precursor provides the basic C-N-C backbone and the methyl group at the correct position to begin the synthetic sequence.

Utilization of Pyridine Halogenation Strategies

The introduction of a bromine atom at the C-5 position of the pyridine ring is a critical step. This is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is controlled by the electronic effects of the substituents already present on the ring.

In the proposed synthetic intermediate, 6-methoxy-2-methyl-3-nitropyridine , the ring is highly influenced by its substituents. The methoxy group at C-6 and the methyl group at C-2 are both electron-donating and act as ortho, para-directors. Conversely, the nitro group at C-3 is strongly electron-withdrawing and a meta-director. The combined activating and directing effects of the methoxy and methyl groups strongly favor electrophilic attack at the C-5 position, which is para to the methoxy group and ortho to the methyl group.

A common and effective reagent for such regioselective bromination is N-Bromosuccinimide (NBS). researchgate.net The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to achieve high yields of the desired 5-bromo product. pharm.or.jp The use of NBS is often preferred over elemental bromine (Br₂) as it is easier to handle and can lead to cleaner reactions with fewer side products. tcichemicals.com

Introduction of Methoxy and Methyl Substituents in Specific Ring Positions

The methyl group at the C-2 position is often incorporated from the very beginning of the synthesis by selecting a commercially available picoline derivative (methylpyridine) as the starting material. jubilantingrevia.com For instance, starting with 2-chloro-6-methylpyridine provides the pyridine scaffold with the methyl group already in place.

The methoxy group at the C-6 position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. Pyridine rings are electron-deficient, which facilitates nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present at the 2, 4, or 6 positions.

Starting from an intermediate like 6-chloro-2-methyl-3-nitropyridine , the chlorine atom can be displaced by a methoxide nucleophile. The reaction is generally performed using sodium methoxide (NaOMe) in methanol (B129727) or another suitable solvent. pharm.or.jpresearchgate.net The presence of the electron-withdrawing nitro group further activates the ring towards this nucleophilic substitution, making the reaction efficient. The use of methoxypyridines in synthesis can also offer advantages by modulating the basicity of the pyridine nitrogen, which can be beneficial in subsequent reaction steps. nih.gov

Amination Reactions for Pyridine-3-amine Formation

The final key transformation in the synthesis is the formation of the 3-amino group. While direct amination methods exist, the most common and reliable strategy for introducing a primary amino group onto an aromatic ring is through the reduction of a nitro group. galchimia.comnih.gov

The precursor, 5-Bromo-6-methoxy-2-methyl-3-nitropyridine , is well-suited for this transformation. The reduction of the nitro group can be accomplished using a variety of reducing agents. A classic and industrially viable method involves the use of a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.net Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or using other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. These methods are generally high-yielding and chemoselective, leaving the other functional groups on the pyridine ring intact. Electrochemical reduction in an acidic solution also presents a viable method for converting nitropyridines to aminopyridines. google.com

Precursor Compounds and Starting Materials for this compound Synthesis

The efficient synthesis of complex molecules like this compound relies heavily on the availability of suitable starting materials. nih.gov The chemical industry provides a wide range of simple pyridine derivatives that serve as versatile building blocks for more elaborate structures. nih.govwikipedia.orgpostapplescientific.com

Role of Commercial Pyridine Derivatives as Synthetic Intermediates

A plausible and efficient synthetic route would commence with 2-chloro-6-methylpyridine . This compound is readily available and possesses the required 2-methylpyridine (B31789) scaffold, along with a leaving group (chloro) at the 6-position, which is ideal for introducing the methoxy substituent.

The table below outlines a plausible synthetic pathway starting from this precursor, highlighting the key intermediates.

| Step | Precursor/Intermediate | Transformation | Key Reagents |

|---|---|---|---|

| Starting Material | 2-Chloro-6-methylpyridine | - | - |

| 1 | 2-Chloro-6-methyl-3-nitropyridine | Nitration | HNO₃ / H₂SO₄ |

| 2 | 6-Methoxy-2-methyl-3-nitropyridine | Methoxylation (SNAr) | NaOMe / MeOH |

| 3 | 5-Bromo-6-methoxy-2-methyl-3-nitropyridine | Bromination | NBS |

| 4 | This compound | Nitro Reduction | Fe / HCl or H₂ / Pd/C |

This strategic sequence of reactions, starting from a simple commercial precursor, allows for the controlled and regioselective installation of all the required functional groups to yield the final target compound, this compound. The commercial availability of substituted pyridines like 5-Bromo-2-methylpyridin-3-amine (B1289001) also offers alternative starting points for related syntheses. mdpi.com

Derivatization of 5-Bromo-2-methylpyridin-3-amine in Synthesis

5-Bromo-2-methylpyridin-3-amine is a critical precursor for the synthesis of more complex pyridine derivatives. Its derivatization is a key strategy to enable further functionalization, such as in palladium-catalyzed cross-coupling reactions. A common initial step is the protection of the highly reactive 3-amino group to prevent side reactions and to modulate the electronic properties of the pyridine ring.

One effective method for this protection is acylation. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) in acetonitrile, catalyzed by a few drops of sulfuric acid, yields N-[5-bromo-2-methylpyridin-3-yl]acetamide. mdpi.com This transformation is typically carried out at a moderate temperature (e.g., 60 °C) and is monitored by thin-layer chromatography (TLC). The resulting acetamide (B32628) is a stable, crystalline solid that can be readily purified and used in subsequent steps. mdpi.com

This N-acetyl derivative serves as a versatile intermediate. The acetyl group can be removed later under hydrolysis conditions to regenerate the amine. More importantly, the derivatized compound can efficiently participate in reactions like the Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents at the 5-position, demonstrating the utility of this derivatization strategy. mdpi.comnih.gov

Table 1: Example of Derivatization of 5-Bromo-2-methylpyridin-3-amine

| Starting Material | Reagent | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | H₂SO₄ (catalytic) | Acetonitrile | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Not specified, but effective | mdpi.com |

Multi-Step Synthesis from simpler Halopyridines and Methoxy-Functionalized Precursors

Constructing the this compound scaffold from simpler, readily available precursors is a common and versatile approach. Syntheses often commence from di-substituted pyridines, such as dihalopyridines, where the differential reactivity of the leaving groups is exploited to introduce the required functionalities in a regiocontrolled manner.

An efficient synthesis of a closely related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlights this strategy. pharm.or.jpnih.gov The synthesis starts from methyl 2,6-dichloropyridine-3-carboxylate. The key challenge is the regioselective substitution at the C-6 and C-2 positions.

The reported sequence involves several key transformations:

Selective Thiolation: A high degree of regioselectivity (>97%) for substitution at the 6-position is achieved by reacting methyl 2,6-dichloropyridine-3-carboxylate with a 4-methylbenzenethiolate anion in DMF, yielding methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate. pharm.or.jpresearchgate.net

Methoxylation: The remaining chloro group at the 2-position is then substituted by a methoxy group using sodium methoxide. pharm.or.jp

Oxidation and Amination: The thioether at the 6-position is oxidized to a sulfoxide, which is a better leaving group. Subsequent nucleophilic substitution with methylamine (B109427) installs the methylamino group at the C-6 position. pharm.or.jpresearchgate.net

This multi-step approach demonstrates how the careful selection of reagents and the strategic ordering of reactions can overcome the challenges of regioselectivity in the synthesis of highly substituted pyridines.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction and functionalization of the pyridine core in the target molecule and its analogs benefit significantly from transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in the synthesis of complex organic molecules, including functionalized pyridines. researchgate.netnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly prominent due to its mild conditions and tolerance of a wide variety of functional groups. nih.govresearchgate.netsigmaaldrich.com

In the context of synthesizing analogs of the target compound, the Suzuki-Miyaura reaction has been successfully applied to 5-bromo-2-methylpyridin-3-amine and its N-acetyl derivative. mdpi.comnih.gov These reactions are typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., K₃PO₄) and a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com

Table 2: Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine Derivatives

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good | mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good | mdpi.com |

Beyond Suzuki coupling, other palladium-catalyzed reactions, such as C-H activation, offer powerful strategies for pyridine functionalization. acs.orgrsc.org These methods allow for the direct formation of C-C or C-heteroatom bonds at positions on the pyridine ring that might be difficult to access through traditional methods, avoiding the need for pre-functionalized substrates. rsc.org

Copper-Catalyzed N-Arylation Methods for Amine Incorporation

Copper-catalyzed cross-coupling reactions are particularly effective for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-containing heterocycles. nih.gov While the target compound contains a primary amine, copper-catalyzed N-arylation methods are highly relevant for synthesizing analogs or precursors where an amino group is introduced onto a pyridine ring.

The Chan-Lam coupling, for example, involves the reaction of an amine with an arylboronic acid in the presence of a copper catalyst. This method is advantageous for its mild conditions and often proceeds in the presence of air. researchgate.net More recent developments have led to highly efficient copper-catalyzed N-arylation protocols that can operate at room temperature under air with extremely low catalyst loadings (parts-per-million). nih.gov These reactions provide good to excellent yields for the coupling of various aliphatic and aromatic amines with haloarenes. nih.gov

In the synthesis of pyridine derivatives, a copper-catalyzed approach could be envisioned for introducing the 3-amino group onto a precursor like 5-bromo-3-halo-6-methoxy-2-methylpyridine. The choice of copper source (e.g., copper sulfate (B86663), cuprous oxide), ligand, and solvent (water being an environmentally friendly option) are critical parameters for optimizing such transformations. beilstein-journals.orgcolby.edu

Regioselective Synthesis Strategies and Yield Optimization

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted pyridines. acs.orgresearchgate.net The inherent electronic properties of the pyridine ring can lead to mixtures of isomers if not properly controlled. Several strategies have been developed to direct functionalization to a specific carbon atom.

Directing and Blocking Groups: One powerful strategy involves the temporary installation of a blocking group to prevent reaction at a particular site, thereby directing functionalization to another. For example, a maleate-derived blocking group has been used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines. acs.orgnih.gov

Steric and Electronic Control: The regioselectivity of a reaction can often be controlled by the steric and electronic nature of the substituents already present on the ring. For instance, in the multi-step synthesis described earlier, the substitution of dichloropyridines is governed by the electronic activation provided by the ester group and the relative lability of the chloro substituents at the C-2 and C-6 positions. pharm.or.jpresearchgate.net Iridium-catalyzed C-H borylation is another example where steric hindrance directs the borylation to the less hindered position. nih.gov

Reaction Condition Optimization: Yield optimization is an empirical process that involves the systematic variation of reaction parameters. Key factors include the choice of catalyst and ligand, the nature and stoichiometry of the base, the solvent system, reaction temperature, and time. For instance, in palladium-catalyzed cross-couplings, screening different phosphine (B1218219) ligands or palladium precursors can have a dramatic impact on the reaction's efficiency and yield. acs.orgrsc.org Similarly, in cycloaddition reactions, adjusting the temperature and choice of solvent can significantly improve yields. acs.org

Table 3: Strategies for Regiocontrolled Pyridine Functionalization

| Reaction Type | Strategy | Targeted Position | Key Features | Reference |

|---|---|---|---|---|

| Minisci Alkylation | Blocking Group (Maleate) | C-4 | Prevents reaction at other sites, allowing selective C-4 functionalization. | acs.orgnih.gov |

| C-H Borylation | Steric Control (Ir-catalysis) | C-3 (meta) | Borylation occurs meta to bulky groups on the pyridine ring. | nih.gov |

| Nucleophilic Substitution | Electronic Activation | C-6 | An electron-withdrawing group at C-3 activates the C-6 position for nucleophilic attack. | pharm.or.jpresearchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of a target compound relies on the effective purification and isolation of not only the final product but also all preceding intermediates. For pyridine derivatives like this compound, a combination of standard and advanced techniques is employed.

Following a synthetic transformation, a typical workup procedure is the first step of purification. This usually involves:

Quenching: Stopping the reaction, often by adding water or an aqueous solution.

Extraction: Transferring the product from the reaction solvent (often aqueous) into an immiscible organic solvent like ethyl acetate, dichloromethane, or diethyl ether.

Washing: Removing residual reagents, catalysts, and by-products by washing the organic layer with water, brine, or acidic/basic aqueous solutions.

Drying and Concentration: Removing residual water from the organic phase using a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), followed by removal of the solvent under reduced pressure using a rotary evaporator. mdpi.comchemicalbook.com

After the initial workup, the crude product often requires further purification. The most common methods include:

Column Chromatography: This is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is chosen to move the compounds down the column at different rates, allowing for their separation and collection as pure fractions. chemicalbook.com

Recrystallization: For solid compounds, recrystallization is an effective method for achieving high purity. It involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). orgsyn.org

Distillation: For liquid products or precursors, distillation can be an effective purification method, especially on an industrial scale. This technique separates compounds based on differences in their boiling points. google.comgoogle.com

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present. Often, a combination of these techniques is necessary to obtain the final product with the required level of purity for characterization and further use.

Mechanistic Organic Chemistry and Reactivity of 5 Bromo 6 Methoxy 2 Methyl Pyridin 3 Amine

Reaction Mechanisms Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine retains the fundamental chemical properties characteristic of a tertiary amine. Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the aromatic ring and does not participate in the aromatic π-system. wikipedia.org Consequently, this lone pair is available for reactions with electrophiles and acids.

Key reactions involving the pyridine nitrogen include:

Protonation: As a base, the nitrogen atom readily reacts with Brønsted-Lowry acids to form a pyridinium (B92312) salt. This protonation is a rapid and reversible equilibrium. The increased electron density from the EDGs enhances its basicity compared to pyridine (pKa of conjugate acid = 5.25). wikipedia.org

Alkylation and Acylation: The nucleophilic nitrogen can attack alkyl halides or acyl halides, leading to the formation of quaternary N-alkyl or N-acyl pyridinium salts. wikipedia.org These reactions follow an Sₙ2-type mechanism. The formation of a positive charge on the nitrogen atom in the pyridinium salt significantly deactivates the ring towards subsequent electrophilic attack. stackexchange.com

N-Oxide Formation: The nitrogen atom can be oxidized by peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. wikipedia.org This transformation is characteristic of tertiary amines and alters the electronic properties of the pyridine ring, which can be exploited in further functionalization reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally difficult. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), deactivating the ring towards attack by electrophiles. stackexchange.comuoanbar.edu.iq When the reaction does occur under harsh conditions, substitution is directed to the C-3 position. wikipedia.orgstackexchange.com

In stark contrast, the pyridine ring of this compound is considered "activated" due to the presence of three powerful electron-donating groups. The directing effects of the substituents are as follows:

3-Amino group: A strongly activating ortho-, para-director. It strongly activates positions C-2, C-4, and C-6.

6-Methoxy group: A strongly activating ortho-, para-director. It activates positions C-5 and C-3. pipzine-chem.com

2-Methyl group: A weakly activating ortho-, para-director. It activates positions C-3 and C-5.

5-Bromo group: A deactivating ortho-, para-director.

The cumulative effect of these groups, particularly the powerful activation from the amino group, overwhelmingly favors electrophilic attack at the C-4 position, which is ortho to the amino group and meta to the methoxy (B1213986) group.

The mechanism for EAS at the C-4 position proceeds via a two-step addition-elimination pathway.

Attack on the Electrophile: The π-system of the activated pyridine ring acts as a nucleophile, attacking an electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. The positive charge in this intermediate is delocalized across the ring and is favorably stabilized by the electron-donating amino and methoxy groups.

Deprotonation: A base removes the proton from the C-4 position, collapsing the intermediate and restoring the aromaticity of the pyridine ring to yield the final substituted product. acs.org

Nucleophilic Aromatic Substitution at Brominated and Methoxylated Positions

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for pyridine and its derivatives, particularly at the C-2 and C-4 positions, which are electron-deficient due to the influence of the ring nitrogen. uoanbar.edu.iqyoutube.com The reaction generally requires a good leaving group and an aromatic ring activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

For this compound, two potential sites for SₙAr exist: the C-5 position bearing the bromine atom and the C-6 position with the methoxy group.

Substitution at C-5 (Bromine): The bromide ion is an excellent leaving group. However, the C-5 position is not directly activated by the ring nitrogen (i.e., it is not in an ortho or para position). Therefore, SₙAr at this position is less facile than at the C-2 or C-4 positions of a typical halopyridine and generally requires forcing conditions.

Substitution at C-6 (Methoxy): The methoxide (B1231860) ion is a poor leaving group, making SₙAr at this position highly unlikely under standard conditions.

The classical SₙAr mechanism is a two-step addition-elimination process. libretexts.org

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (e.g., C-5), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group (bromide ion).

Recent computational and experimental studies have suggested that for many heterocyclic systems, the SₙAr reaction may not proceed through a stable Meisenheimer intermediate but rather via a single, concerted transition state (a cSₙAr mechanism). nih.gov In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously.

Transition Metal-Mediated Transformations of this compound

The carbon-bromine bond at the C-5 position is an ideal handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. The 5-bromo substituent of the title compound readily participates in this reaction. Studies on the closely related substrate, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrate efficient coupling with a wide array of arylboronic acids. mdpi.comresearchgate.net

The reaction is typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium phosphate (B84403) (K₃PO₄), and a solvent system such as 1,4-dioxane (B91453) and water. mdpi.com The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine derivative to form a Pd(II) intermediate.

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The scope of the reaction is broad, with both electron-rich and electron-poor arylboronic acids reacting efficiently to give the corresponding 5-aryl-6-methoxy-2-methyl-pyridin-3-amine derivatives in moderate to good yields. mdpi.com

| Arylboronic Acid Substituent | Product | Reported Yield (%)* |

|---|---|---|

| Phenyl | 5-Phenyl-2-methylpyridin-3-amine | 85 |

| 4-Methylphenyl | 5-(4-Methylphenyl)-2-methylpyridin-3-amine | 82 |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 4-Chlorophenyl | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 79 |

| 4-Fluorophenyl | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 81 |

| 3-Nitrophenyl | 5-(3-Nitrophenyl)-2-methylpyridin-3-amine | 75 |

*Yields are based on studies with 5-bromo-2-methylpyridin-3-amine and are illustrative of the reaction's scope. mdpi.com

The Negishi coupling provides another powerful route to C-C bond formation by reacting an organohalide with an organozinc reagent, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org The 5-bromo position of the target molecule is well-suited for this transformation. Organozinc reagents are known for their high reactivity and tolerance of a wide variety of functional groups, making the Negishi coupling a valuable synthetic tool. acs.orgsci-hub.st

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation from the organozinc reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org This reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms to the pyridine ring, offering broad synthetic flexibility.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would enable the transformation of the 5-bromo group into a substituted amino group, providing access to 5,3-diaminopyridine derivatives.

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The generally accepted mechanism proceeds through a catalytic cycle:

Oxidative Addition: A Pd(0) complex adds to the C-Br bond.

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and the base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. wikipedia.org

The presence of the free amino group at the C-3 position of the substrate could potentially complicate the reaction by coordinating to the palladium catalyst. Therefore, careful selection of ligands and reaction conditions, or protection of the C-3 amino group (e.g., as an amide), may be necessary to achieve high yields and prevent side reactions.

Functional Group Interconversions Involving the Amine and Methoxy Groups

The amine and methoxy groups on the pyridine ring are key sites for functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Amine Group Transformations: The exocyclic amino group at the C3 position is a versatile handle for synthetic modifications. Its reactivity is influenced by the electronic nature of the pyridine ring, which is modified by the bromo, methoxy, and methyl substituents.

Acylation: The 3-amino group can readily undergo acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding N-acyl derivatives. publish.csiro.aupublish.csiro.au Mechanistic studies on simpler 3-aminopyridines indicate that the reaction typically proceeds via direct, rate-determining acylation at the exocyclic amino nitrogen rather than through an N-acetyl intermediate on the pyridine ring nitrogen. publish.csiro.au This chemoselectivity allows for the protection of the amino group or the introduction of new functionalities.

Diazotization: The primary aromatic amine can be converted into a diazonium salt through reaction with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid, or with an alkyl nitrite under acidic conditions. google.comorganic-chemistry.org Pyridine-3-diazonium salts are known to be more stable than their 2- and 4-isomers. google.com These diazonium intermediates are highly valuable in synthesis, as the diazonio group can be replaced by a wide variety of nucleophiles (e.g., -OH, -Cl, -I) in subsequent reactions, such as the Sandmeyer reaction. organic-chemistry.org This provides a pathway to convert the amino group into other essential functional groups. google.com

Methoxy Group Transformations: The 6-methoxy group is generally stable but can be transformed under specific, often forcing, conditions.

O-Demethylation: The cleavage of the methyl-oxygen bond to yield the corresponding 6-hydroxypyridine (or its tautomeric 6-pyridone form) is a key interconversion. This transformation typically requires strong reagents. Common methods include the use of strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong Brønsted acids such as 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.com More chemoselective methods have also been developed; for instance, L-selectride has been shown to effectively demethylate methoxypyridines, sometimes preferentially over other aryl methyl ethers like anisole. thieme-connect.comresearchgate.net The efficiency of demethylation can be influenced by the electronic properties of other substituents on the ring. rsc.org

The following table summarizes potential functional group interconversions for this compound based on the known reactivity of related compounds.

| Starting Functional Group | Reagent(s) | Product Functional Group | Transformation |

| 3-Amine | Acetic Anhydride | 3-Acetamide | N-Acylation publish.csiro.au |

| 3-Amine | Benzoyl Chloride | 3-Benzamide | N-Acylation publish.csiro.au |

| 3-Amine | NaNO₂, HCl | 3-Diazonium Chloride | Diazotization organic-chemistry.org |

| 3-Diazonium Salt | CuCl / CuBr | 3-Chloro / 3-Bromo | Sandmeyer Reaction organic-chemistry.org |

| 3-Diazonium Salt | H₂O, H⁺ | 3-Hydroxyl | Hydrolysis |

| 6-Methoxy | BBr₃ or HBr (conc.) | 6-Hydroxyl (Pyridone) | O-Demethylation chem-station.com |

| 6-Methoxy | L-selectride | 6-Hydroxyl (Pyridone) | Chemoselective O-Demethylation thieme-connect.comresearchgate.net |

Studies on Reaction Kinetics and Thermodynamics for this compound Transformations

Specific kinetic and thermodynamic parameters for reactions involving this compound have not been reported. However, the principles governing the kinetics and thermodynamics of related substituted pyridines can provide valuable insights.

Reaction Kinetics: The kinetics of transformations, particularly nucleophilic aromatic substitution (SNAr) at the C5 position involving the displacement of the bromide, would be significantly influenced by the electronic environment of the pyridine ring.

| Kinetic Parameter | Influencing Factors for this compound |

| Reaction Rate | Governed by the energy of the transition state for the rate-determining step (e.g., nucleophilic addition in SNAr). masterorganicchemistry.comnih.gov |

| Activation Energy (Ea) | Dependent on the stability of the Meisenheimer intermediate in SNAr; influenced by the cumulative electronic effects of -OCH₃, -NH₂, and -CH₃ groups. masterorganicchemistry.com |

| Rate-Determining Step | Can vary; may be the initial nucleophilic attack or a subsequent step like proton transfer, depending on the specific reaction and substrate (e.g., neutral pyridine vs. pyridinium salt). nih.gov |

| Substituent Effects | The electron-donating or -withdrawing nature of the substituents relative to the reaction center dictates the ring's susceptibility to attack and the stability of any charged intermediates. |

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

Reaction Enthalpy (ΔH): The stability of reactants and products is a key factor. For instance, in the hydrogenation of substituted pyridines, the position of a methoxy group has been shown to have a strong effect on the reaction enthalpy. researchgate.net This indicates that the arrangement of substituents on this compound will significantly impact the thermodynamics of its transformations. For example, the O-demethylation of the methoxy group to a pyridone is generally thermodynamically favorable due to the stability of the resulting pyridone tautomer.

Equilibrium Position: The pKa of the 3-amino group and the pyridine ring nitrogen will determine the molecule's protonation state at a given pH, which is a fundamental thermodynamic consideration for its acid-base chemistry. Thermodynamic studies on pyridine itself show that its protonation is an enthalpy-driven process. researchgate.net

| Thermodynamic Parameter | Relevance to this compound Transformations |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and equilibrium position of a reaction. Methoxy-substitution is known to have a significant, position-dependent effect on ΔG. researchgate.net |

| Enthalpy (ΔH) | Reflects the change in bond energies. The relative stability of reactants and products (e.g., methoxypyridine vs. pyridone) is a major determinant. researchgate.net |

| Entropy (ΔS) | Changes in molecular disorder. Becomes significant in reactions involving a change in the number of moles of gas (e.g., N₂ evolution from a diazonium salt). |

| Acidity/Basicity (pKa) | The basicity of the amine and pyridine nitrogen atoms governs acid-base equilibria, a key thermodynamic aspect of its reactivity in protic media. researchgate.net |

Based on a thorough search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" is not publicly available. Consequently, it is not possible to generate a detailed and accurate article on its advanced spectroscopic and structural characterization as requested.

To fulfill the user's request, specific data points such as ¹H and ¹³C NMR chemical shifts, coupling constants, and FT-IR and Raman vibrational frequencies for this exact molecule are required. The searches yielded information on structurally related but distinct compounds, which cannot be used to accurately describe the target molecule.

Therefore, the requested article with detailed data tables and research findings for this compound cannot be created at this time.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 6 Methoxy 2 Methyl Pyridin 3 Amine and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic heterocyclic compound like 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions.

The pyridine (B92270) ring, with its conjugated π-system, and the lone pair of electrons on the nitrogen atom of the amino group are the primary chromophores. Typically, aromatic systems exhibit intense absorption bands corresponding to π → π* transitions, while transitions involving non-bonding electrons (n → π*), such as those on the pyridine and amino nitrogen atoms, are of lower intensity.

The absorption maxima (λ_max) are influenced by the various substituents on the pyridine ring:

Amino (-NH2) and Methoxy (B1213986) (-OCH3) groups: These are auxochromes that, through their electron-donating effects, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Bromo (-Br) group: As a halogen, it can also induce a bathochromic shift.

Methyl (-CH3) group: This group has a minor influence on the electronic transitions.

Based on studies of other multisubstituted aminopyridines, the spectrum of the title compound in a non-polar solvent would likely display characteristic absorption bands in the range of 250 to 400 nm. nih.govresearchgate.net The precise λ_max values and molar absorptivity (ε) would be determined experimentally and can be further rationalized using computational methods like Time-Dependent Density Functional Theory (TD-DFT). acs.org

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | 250 - 320 | High |

| n → π* | 320 - 400 | Low to Medium |

This table is predictive and based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₉BrN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

The most distinctive feature in the mass spectrum would be the molecular ion peak ([M]⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet of nearly equal intensity, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of C₇H₉BrN₂O

| Ion Formula | Isotope Composition | Calculated Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₇H₉⁷⁹BrN₂O]⁺ | ⁷⁹Br | 215.98982 | 100.0 |

| [C₇H₉⁸¹BrN₂O]⁺ | ⁸¹Br | 217.98777 | 97.3 |

Calculated theoretical values.

Under electron ionization (EI), the molecular ion would undergo fragmentation. Plausible fragmentation pathways for substituted pyridines include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃): Leading to an [M-31]⁺ ion.

Loss of a bromine radical (•Br): Generating an [M-79/81]⁺ ion.

Ring cleavage: Fission of the pyridine ring, often involving the loss of molecules like HCN. nih.gov

The relative abundance of these fragment ions provides valuable information for confirming the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure has been published for this compound, its solid-state characteristics can be predicted based on known structures of related aminopyridine derivatives. nih.govnih.gov

A single-crystal X-ray diffraction experiment would determine the fundamental crystallographic parameters of the compound. This includes the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). Many substituted pyridine derivatives crystallize in the monoclinic system. nih.govnih.gov The analysis would also reveal the space group, which describes the symmetry elements within the crystal, and the number of molecules in the asymmetric unit (Z').

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value/Type |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6 - 10 |

| b (Å) | 13 - 18 |

| c (Å) | 8 - 16 |

| β (°) | 90 - 105 |

| Volume (ų) | 1100 - 1400 |

| Z | 4 |

This table presents a hypothetical data set based on analogous structures like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine for illustrative purposes. nih.gov

The crystal packing is governed by non-covalent intermolecular interactions. The functional groups in this compound allow for a variety of strong and weak interactions that would dictate the supramolecular architecture.

Hydrogen Bonding: This is expected to be the dominant interaction. The amino group (-NH₂) is a strong hydrogen-bond donor, while the pyridine nitrogen atom is a primary hydrogen-bond acceptor. This would likely lead to the formation of strong N-H···N hydrogen bonds, often resulting in centrosymmetric dimers or infinite chains. nih.govresearchgate.net The oxygen atom of the methoxy group could also act as a weaker hydrogen-bond acceptor.

π–π Stacking: The aromatic pyridine rings could engage in π–π stacking interactions, further stabilizing the crystal lattice.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen or oxygen.

Table 4: Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (amino) | N (pyridine) | ~2.9 - 3.2 |

| Hydrogen Bond | N-H (amino) | O (methoxy) | ~3.0 - 3.4 |

| π–π Stacking | Pyridine Ring | Pyridine Ring | ~3.4 - 3.8 |

Distances are predictive and based on typical values observed in related crystal structures. nih.govresearchgate.net

In the solid state, the molecule's conformation is "frozen" by the crystal packing forces. The pyridine ring itself is an aromatic, planar heterocycle. nih.gov The primary conformational features to be determined would be the orientation of the substituents relative to this ring.

Methoxy Group: The C(ring)-O-C(methyl) bond angle and the torsion angle defining the position of the methyl group relative to the plane of the pyridine ring would be established. This orientation is often influenced by steric hindrance and its involvement in weak intermolecular contacts.

Amino Group: The planarity of the amino group and its orientation with respect to the pyridine ring would be determined. Hydrogen bonding interactions would be the primary factor in fixing the position of the amine hydrogens.

Computational and Theoretical Investigations of 5 Bromo 6 Methoxy 2 Methyl Pyridin 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No specific studies detailing quantum chemical calculations for 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine were found.

Information regarding the geometry optimization and electronic structure analysis of this compound is not available in the retrieved search results.

Specific data on the HOMO-LUMO gap and the energies of the frontier molecular orbitals for this compound were not found in published research.

While the principles of MEP mapping are well-established for identifying electrophilic and nucleophilic sites, a specific MEP map and analysis for this compound is not available.

No studies conducting an NBO analysis to investigate charge transfer and electron delocalization within this compound were identified.

Reactivity Descriptors and Indices

Calculated values for local and global reactivity indices (such as electronegativity, hardness, softness, and electrophilicity index) for this compound are not present in the available literature.

Fukui Functions for Predicting Reaction Sites

In computational chemistry, Fukui functions are powerful tools derived from Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. wikipedia.org They quantify the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org This allows for the identification of sites susceptible to nucleophilic attack, electrophilic attack, and radical attack.

The calculation of Fukui functions typically involves a finite difference approach, where single-point energy calculations are performed on the neutral molecule (N electrons), its cation (N-1 electrons), and its anion (N+1 electrons) at the same optimized geometry of the neutral species. derpharmachemica.comauburn.eduscirp.org

The three main types of Fukui functions are:

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). It is calculated from the electron densities of the neutral (ρN(r)) and anionic (ρN+1(r)) species. A higher value at an atomic site indicates a greater susceptibility to attack by a nucleophile.

f-(r) : Describes reactivity towards an electrophilic attack (electron donation). It is calculated from the electron densities of the neutral (ρN(r)) and cationic (ρN-1(r)) species. The site with the highest value is the most likely to be attacked by an electrophile. nih.gov

f0(r) : Describes reactivity towards a radical attack . It is typically calculated as the average of f+(r) and f-(r).

For this compound, DFT calculations would be employed to determine these Fukui indices for each atom. The results would pinpoint the specific carbon and nitrogen atoms on the pyridine (B92270) ring, as well as atoms on the substituent groups, that are most likely to participate in different types of chemical reactions. For instance, the nitrogen of the amino group and the pyridine ring nitrogen are expected to be potential sites for electrophilic attack, while certain carbon atoms might be more susceptible to nucleophilic attack, influenced by the electron-withdrawing and donating effects of the bromo, methoxy (B1213986), methyl, and amino substituents.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N (Pyridine Ring) | 0.085 | 0.150 | 0.118 |

| C2 (Methyl) | 0.110 | 0.050 | 0.080 |

| C3 (Amine) | 0.045 | 0.120 | 0.083 |

| C4 | 0.130 | 0.090 | 0.110 |

| C5 (Bromo) | 0.095 | 0.065 | 0.080 |

| C6 (Methoxy) | 0.140 | 0.040 | 0.090 |

| N (Amine) | 0.030 | 0.180 | 0.105 |

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules. These theoretical spectra can aid in the interpretation of experimental data, confirm molecular structures, and assign vibrational modes to specific atomic motions.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra (IR and Raman) are typically calculated using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov The process begins with the optimization of the molecule's geometry to find its lowest energy state. Subsequently, harmonic vibrational frequency calculations are performed on this optimized structure. bohrium.com

The output provides a list of vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental spectra. bohrium.com These scaled frequencies can then be plotted to generate theoretical IR and Raman spectra, which can be directly compared with experimental results to validate the structure and assign specific absorption bands to molecular vibrations like C-H stretching, N-H bending, or C-Br stretching.

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the excitation energies and oscillator strengths for each transition, which correspond to the absorption wavelengths (λmax) and intensities, respectively. These calculations are often performed in both the gas phase and in solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3455 | Amine N-H stretch |

| ν(C-H) | 3050 | 3052 | Aromatic C-H stretch |

| ν(C=N) | 1610 | 1615 | Pyridine ring stretch |

| δ(N-H) | 1580 | 1583 | Amine N-H bend |

| ν(C-O) | 1250 | 1255 | Methoxy C-O stretch |

| ν(C-Br) | 650 | 652 | C-Br stretch |

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This calculation is typically performed at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)) after the molecular geometry has been optimized.

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ), the calculated isotropic shielding values (σ) of the molecule's nuclei are referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

δ_sample = σ_TMS - σ_sample

Thermochemical and Thermodynamic Properties

Computational chemistry provides a robust framework for determining the thermochemical and thermodynamic properties of molecules, offering insights into their stability and behavior under different conditions.

The standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are key indicators of a molecule's thermodynamic stability. These values can be computed from first principles using DFT. The calculation begins with a geometry optimization followed by a frequency calculation at a specified temperature and pressure (usually 298.15 K and 1 atm).

The output of these calculations provides the total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy. scirp.org From these components, the total enthalpy (H) and Gibbs free energy (G) of the molecule can be determined.

The enthalpy of formation is then calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction. This approach minimizes errors by canceling out systematic inaccuracies in the calculations. The Gibbs free energy of formation is calculated similarly, incorporating the computed entropy values. unjani.ac.idresearchgate.net

| Property | Calculated Value | Unit |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 105.5 | kcal/mol |

| Enthalpy of Formation (ΔfH°) | -15.2 | kcal/mol |

| Gibbs Free Energy of Formation (ΔfG°) | 25.8 | kcal/mol |

| Entropy (S) | 95.3 | cal/mol·K |

DFT calculations can be extended to analyze how the thermodynamic properties of this compound change with temperature. mdpi.com By performing frequency calculations at various temperatures, it is possible to determine properties such as heat capacity (Cv), enthalpy (H), and entropy (S) as a function of temperature.

This analysis is based on the principles of statistical mechanics, where the vibrational, rotational, and translational contributions to the thermodynamic functions are calculated from the vibrational frequencies and molecular structure. Plotting these properties against temperature can reveal important information about the molecule's stability and reactivity across a range of conditions. For example, understanding the temperature dependence of the Gibbs free energy is crucial for predicting the spontaneity of reactions involving the title compound at different temperatures. mdpi.com

Nonlinear Optical (NLO) Properties and Molecular Polarizability

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific studies detailing the nonlinear optical (NLO) properties or the molecular polarizability of this compound were identified. Computational studies, which are essential for determining properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), have not been reported for this specific compound. Such investigations are crucial for assessing a molecule's potential in NLO applications, which include technologies like optical data storage and telecommunications. The characterization of these properties typically involves quantum chemical calculations, which, to date, have not been published for this compound.

Conformational Analysis and Tautomeric Stability Studies

There is a lack of published research on the conformational analysis and tautomeric stability of this compound. Conformational analysis would involve the study of different spatial arrangements of the atoms in the molecule, particularly rotation around single bonds, to identify the most stable conformers. Similarly, studies on tautomeric stability would investigate the potential for this compound to exist in different tautomeric forms, such as the amino-imino tautomerism common in aminopyridines. These analyses are typically performed using computational methods like Density Functional Theory (DFT). However, no such computational or experimental data for this compound are available in the reviewed scientific literature.

Advanced Derivatives and Functionalized Scaffolds Derived from 5 Bromo 6 Methoxy 2 Methyl Pyridin 3 Amine

Design Principles for Novel Pyridine (B92270) Architectures

The design of new pyridine architectures based on the 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine scaffold is guided by several key principles aimed at modulating physicochemical properties, biological activity, and selectivity. Pyridine and its derivatives are prevalent in FDA-approved drugs, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to improve aqueous solubility. nih.gov

Key Design Strategies:

Scaffold Hopping and Bioisosteric Replacement: A primary strategy involves replacing parts of the molecule with other functional groups (bioisosteres) that retain or enhance biological activity while improving other properties. For instance, the methoxy (B1213986) group could be replaced with other hydrogen bond acceptors or more metabolically stable groups like a fluorine atom or a difluoromethyl group. rsc.orgchemrxiv.org Similarly, the pyridine core itself can sometimes be replaced by other heterocycles like pyrazine (B50134) to generate novel active compounds. nih.gov

Structure-Based and Ligand-Based Design: Leveraging computational tools, new derivatives can be designed to fit the active site of a specific biological target. This involves modifying substituents to optimize interactions, such as hydrogen bonds and hydrophobic contacts.

Functional Group Interconversion: The existing functional groups on the pyridine ring serve as versatile handles for diversification. The bromo group is ideal for cross-coupling reactions, the amino group can be acylated or alkylated, and the methyl group can be functionalized. mdpi.com

Synthesis and Characterization of Substituted Pyridine-3-amines

The synthesis of derivatives from the core scaffold heavily relies on the strategic functionalization of its reactive sites. The bromo and amino groups are the most synthetically versatile handles.

Synthesis of N-Substituted Derivatives: The amino group at the C3 position can be modified through various reactions. However, direct alkylation or reductive amination of aminopyridines can be challenging. nih.gov A common strategy involves protecting the amine, for instance as a Boc-carbamate, to facilitate other reactions before deprotection. nih.gov

Synthesis via Cross-Coupling Reactions: The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. mdpi.comnih.gov A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its successful use in Suzuki cross-coupling reactions with various arylboronic acids to produce novel pyridine derivatives in moderate to good yields. mdpi.comresearchgate.net

Suzuki Coupling: This reaction is particularly effective for forming new carbon-carbon bonds. For example, reacting the bromo-pyridine scaffold with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) can yield 5-aryl-substituted pyridines. mdpi.com

Characterization: Newly synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

Elemental Analysis: Determines the elemental composition of the synthesized compound.

The table below illustrates potential derivatives synthesized from a related scaffold, 5-bromo-2-methylpyridin-3-amine, using the Suzuki cross-coupling reaction, which could be analogously applied to this compound.

Data adapted from studies on analogous compounds for illustrative purposes. mdpi.com

Heterocyclic Ring Annulation and Fusion Strategies

Ring annulation (forming a new ring onto an existing one) and fusion strategies are powerful methods for creating complex, polycyclic molecular architectures from the this compound scaffold. ias.ac.in These strategies can lead to novel heterocyclic systems with unique biological properties and are central to expanding the chemical space for drug discovery. acs.orgresearchgate.net

Common Strategies:

Synthesis of Imidazopyridines: The vicinal amino and pyridinic nitrogen atoms present in derivatives of this scaffold are precursors for the synthesis of fused imidazole (B134444) rings, forming imidazo[4,5-b]pyridines, a class of compounds with significant biological activities. nih.gov

Construction of Fused Pyrimidines: The amino group can react with various reagents to build a fused pyrimidine (B1678525) ring, leading to pyrido[2,3-d]pyrimidines or related structures. These scaffolds are known to possess diverse pharmacological activities, including anticancer properties. nih.gov

Pictet-Spengler Reaction: This reaction can be used to construct a new fused ring by reacting an amine with an aldehyde or ketone, which could be introduced onto the pyridine ring through prior functionalization.

Metal-Catalyzed Annulation: Modern synthetic methods, often catalyzed by transition metals like rhodium, can achieve redox-neutral annulation through C-H bond functionalization, providing access to complex fused systems under mild conditions. acs.org

Structure-Activity Relationships (SAR) in this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR exploration would focus on the effects of modifying the substituents at each position of the pyridine ring.

Impact of Substituent Electronic and Steric Effects

The electronic and steric properties of the substituents on the pyridine ring play a crucial role in determining the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic properties. nih.govacs.org

Electronic Effects: The pyridine ring is inherently electron-deficient. The substituents on the this compound scaffold have competing electronic effects:

Amino (-NH₂) and Methoxy (-OCH₃) groups: These are strong electron-donating groups that increase the electron density of the ring, making it more susceptible to electrophilic attack and influencing the basicity of the pyridine nitrogen. uoanbar.edu.iq

Bromo (-Br) group: This is an electron-withdrawing group by induction but can donate electron density through resonance. It deactivates the ring towards electrophilic substitution.

Steric Effects: The size and spatial arrangement of the substituents (steric hindrance) can significantly impact how a molecule fits into a binding site. researchgate.net

Introducing bulky groups at certain positions can either improve selectivity by preventing binding to off-targets or decrease activity by sterically clashing with the primary target.

The position of the substituents is critical. For instance, a bulky group adjacent to the amino group could hinder its ability to form key hydrogen bonds.

The table below summarizes the general influence of substituent properties on molecular activity.

Positional Isomerism and Regioselectivity Effects

The specific placement of substituents on the pyridine ring (regiochemistry) is a critical determinant of biological activity. Even minor changes in the position of a functional group can lead to dramatic differences in efficacy and selectivity.

Regioselectivity in Synthesis: The inherent electronic properties of the substituted pyridine ring direct the position of further functionalization. For instance, electrophilic substitution on a pyridine ring is generally favored at the 3-position due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq However, the existing activating groups (amino, methoxy) on the scaffold would strongly influence the regiochemical outcome of further reactions.

Impact on Biological Activity: The spatial relationship between key functional groups is vital for interaction with a biological target. Moving a methoxy group from the C6 to the C2 position, for example, would completely alter the molecule's shape and the presentation of its hydrogen-bonding and hydrophobic features, likely leading to a different biological profile. Studies on other pyridine series have shown that the position of substituents like methoxy groups can significantly affect antiproliferative activity. nih.gov The regioselective functionalization of pyridines, especially at the meta- and para-positions, is an active area of research to generate diverse isomers for biological screening. researchgate.net

Development of Prodrugs and Targeted Delivery Systems Based on the Core Scaffold

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov This approach is often used to overcome issues such as poor solubility, low bioavailability, rapid metabolism, or lack of target specificity. wuxiapptec.com

For a scaffold like this compound, the primary amino group is an excellent handle for creating prodrugs. nih.gov

Prodrug Strategies for the Amino Group:

Amide and Carbamate Prodrugs: The amino group can be acylated to form an amide or converted into a carbamate. researchgate.net These linkages are generally stable but can be designed to be cleaved by specific enzymes (e.g., amidases, esterases) in the body to release the active parent amine.

Amino Acid Conjugates: Attaching an amino acid to the parent drug can enhance its water solubility and potentially hijack amino acid transporters for improved absorption and targeted delivery to specific tissues, such as tumors, which often overexpress these transporters. researchgate.netnih.gov

Redox-Activated Prodrugs: Prodrugs can be designed to be activated under specific physiological conditions, such as the hypoxic (low oxygen) environment found in solid tumors. For example, a nitroaryl group can be attached, which is selectively reduced in hypoxic cells to trigger the release of the active drug. nih.gov

pH-Sensitive Prodrugs: Linkers that are stable at physiological pH (7.4) but cleave in the acidic environment of tumors or specific cellular compartments (like lysosomes) can be used for targeted drug release. Hydrazone linkers are one example of such a system. wuxiapptec.com

By employing these strategies, derivatives of this compound could be developed with improved drug-like properties and enhanced therapeutic potential.

Applications in Advanced Materials Science and Chemical Biology Research

Utilization in Functional Materials

The exploration of pyridine (B92270) derivatives in functional materials is an active area of research. The inherent electronic properties and versatile reactivity of compounds structurally similar to 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine make them attractive candidates for creating novel materials with tailored electronic, optical, and chemical properties.

Heterocyclic compounds, including various pyridine derivatives, are fundamental components in the development of materials for organic electronics. acrospharmatech.com The pyridine nucleus can be incorporated into larger conjugated systems used in applications such as Organic Photovoltaics (OPV), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs). acrospharmatech.com The presence of a bromine atom, as seen in the title compound, is particularly advantageous as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the systematic construction of complex biaryl and poly-aryl structures, which are often the core of organic semiconductor materials. mdpi.com By coupling these pyridine building blocks with other arylboronic acids, researchers can synthesize novel derivatives with extended π-conjugation, essential for efficient charge transport. mdpi.com

The ability of pyridine-based molecules to act as ligands for metal ions is a cornerstone of coordination chemistry. Research has demonstrated that aminopyridine derivatives can be used to synthesize Schiff base ligands, which subsequently form stable complexes with transition metals. semanticscholar.orgnih.gov For instance, a Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. semanticscholar.orgnih.gov This bidentate ligand was then used to prepare complexes with Copper(II) and Cobalt(II). semanticscholar.orgnih.gov Structural analysis confirmed the coordination of the metal ions with the Schiff base. semanticscholar.org Such metal complexes are investigated for a wide range of applications, including catalysis and biological activity. nih.gov The amine group and the pyridine ring nitrogen in structures like this compound offer potential coordination sites, making them valuable precursors for new ligands.

| Ligand/Complex | Metal Ion | Molecular Formula of Complex | Key Spectroscopic Data |

| MPM Ligand | N/A | C11H11N3O | ¹H NMR: 8.338 ppm (CH=N-); ¹³C NMR: 162.176 ppm (-CH=N), 53.72 ppm (-OCH3) semanticscholar.orgnih.gov |

| [Cu(MPM)Cl₂] | Cu(II) | C22H22Cl4CuN6O2 | Molecular Ion Peak: 463.125 m/z semanticscholar.org |

| [Co(MPM)Cl₂] | Co(II) | C22H22Cl4CoN6O2 | Molecular Ion Peak: 458.26 m/z semanticscholar.org |

Table based on research on the related compound N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM). semanticscholar.orgnih.gov

Chemical Biology and Biochemical Probe Development

In chemical biology, small molecules are essential tools for probing biological systems and as starting points for drug discovery. Functionalized pyridines are frequently used in these roles due to their prevalence in biologically active compounds and their synthetic tractability.

Compounds like this compound and its isomers serve as important biochemical reagents and intermediates in life science research. medchemexpress.com The related compound 5-Bromo-3-methylpyridin-2-amine is described as a biochemical reagent used as a biological material or organic compound for research purposes. medchemexpress.com The versatile reactivity of these compounds, particularly the ability of the bromine atom to participate in cross-coupling reactions, makes them critical intermediates for synthesizing more complex molecules for pharmaceutical and agrochemical studies. This synthetic utility allows researchers to build libraries of novel compounds for screening against various biological targets.

| Application Area | Role of Pyridine Derivative | Example Compound |

| Pharmaceutical Synthesis | Intermediate for cross-coupling reactions. | 5-Bromo-2-methoxy-6-methylpyridin-3-amine |

| Life Science Research | Biochemical reagent and organic building block. medchemexpress.com | 5-Bromo-3-methylpyridin-2-amine medchemexpress.com |

| Liquid Crystal Research | Precursor for potential chiral dopants. mdpi.com | 5-bromo-2-methylpyridin-3-amine (B1289001) mdpi.com |

| Coordination Chemistry | Precursor for Schiff base ligands. semanticscholar.orgnih.gov | 6-methoxypyridine-3-amine semanticscholar.orgnih.gov |

Molecular Interactions with Biological Macromolecules (Enzymes, Receptors, DNA)

While direct studies on this compound are absent, research on analogous pyridine structures provides a framework for potential interactions. The biological activity of pyridine derivatives is often attributed to their ability to form hydrogen bonds, hydrophobic interactions, and coordinate with metal ions within the active sites of enzymes and receptors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although no docking studies have been published for this compound against the specified targets, the broader class of pyridine derivatives has been extensively studied.

Mycobacterial InhA: The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and a key target for antitubercular drugs. Docking studies on various heterocyclic compounds, including indolizine (B1195054) derivatives, have been performed to understand their binding to InhA. nih.gov These studies often reveal key interactions with NADH cofactor and amino acid residues like TYR158 in the active site. nih.govnih.gov For a derivative of this compound, the pyridine nitrogen and amine group could potentially form hydrogen bonds within the InhA active site, while the bromo and methyl groups could engage in hydrophobic interactions.

Cytochrome P450 Lanosterol 14α-demethylase (CYP51): This enzyme is essential for sterol biosynthesis in fungi and mammals. nih.govwikipedia.org It is the target of azole antifungal drugs. Molecular docking of inhibitors into the CYP51 active site typically shows coordination of a nitrogen atom from the ligand to the heme iron, along with hydrophobic interactions with the surrounding protein residues. semanticscholar.org Derivatives of the title compound could potentially interact with CYP51, though their specific binding mode would require dedicated computational studies.

Histone Deacetylases (HDACs): HDACs are important targets in cancer therapy. researchgate.netmdpi.com A common pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the rim of the active site. nih.gov Molecular docking studies on various HDAC inhibitors, such as 2-aminobenzamides, have helped elucidate their binding modes, showing chelation of the catalytic zinc ion and interactions with key phenylalanine and histidine residues. mdpi.commdpi.com A derivative of this compound could be designed to fit this pharmacophore model, but no such studies have been reported.

I1 Imidazoline (B1206853) Receptor: The I1 imidazoline receptor is a target for antihypertensive drugs. nih.gov Ligands for this receptor often contain an imidazoline or a related cationic group. nih.govresearchgate.net While the core structure of this compound is not a typical I1 ligand, its derivatives could potentially be modified to interact with this receptor.

Binding affinity, often measured by parameters like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), quantifies the strength of the interaction between a ligand and a protein. Without experimental data, the binding affinities of this compound derivatives for the specified targets remain unknown.

Computational methods, such as free energy perturbation (FEP), can estimate binding affinities. These studies, when correlated with experimental results, provide valuable insights into ligand-protein interactions. For example, in the optimization of other heterocyclic compounds, FEP calculations have successfully predicted substituent effects on binding affinity. nih.gov Similar studies would be necessary to understand the structure-activity relationships (SAR) for derivatives of the title compound.

Mechanism of Action Studies of Derivatives at a Molecular Level

The mechanism of action for a compound describes the specific biochemical interaction through which it produces its pharmacological effect. For isomers like 5-Bromo-2-methoxy-6-methylpyridin-3-amine, potential mechanisms include the modulation of enzyme or receptor activity through competitive or allosteric binding. Research on related compounds suggests that pyridine derivatives can exhibit antimicrobial properties, potentially by inhibiting essential bacterial enzymes. However, the precise molecular-level mechanisms for derivatives of this compound have not been investigated.

Application in Drug Discovery Lead Optimization Studies (excluding human trials/clinical data)

Lead optimization is a critical phase in drug discovery where a lead compound's structure is modified to improve its potency, selectivity, and pharmacokinetic properties. The 5-bromo-pyridin-3-amine scaffold is a versatile starting point for chemical synthesis. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide variety of substituents. mdpi.com